
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine, also known as PEPAP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of several diseases.
Mécanisme D'action
The exact mechanism of action of 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonin and dopamine systems. 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine has been found to increase the levels of serotonin and dopamine in certain areas of the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine, in certain areas of the brain. 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine has also been found to increase the expression of certain genes involved in neuroplasticity, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for certain neurotransmitter systems. However, 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine also has several limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine. One direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems in the brain. Another direction is to explore its potential use in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine for therapeutic use.
Méthodes De Synthèse
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine can be synthesized through several methods, including the reaction of 1-(2-methylphenyl)piperazine with phenylsulfonyl chloride in the presence of a base, such as triethylamine or sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane or ethyl acetate, at room temperature or under reflux conditions. The product is then purified through column chromatography to obtain pure 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine.
Applications De Recherche Scientifique
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential use in the treatment of several diseases, including depression, anxiety, and schizophrenia. It has been shown to have significant antidepressant and anxiolytic effects in animal models. 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine has also been found to have antipsychotic effects and can reduce the symptoms of schizophrenia in animal models.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-15-7-5-6-10-17(15)18-11-13-19(14-12-18)22(20,21)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZKIJOVBGFZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzenesulfonyl-4-o-tolyl-piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5692166.png)
![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)
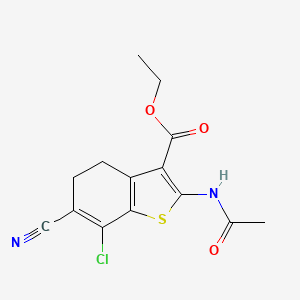
![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)
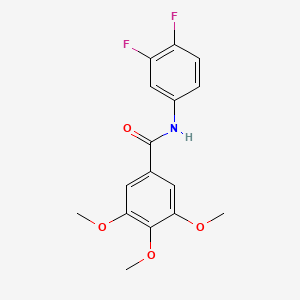

![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)
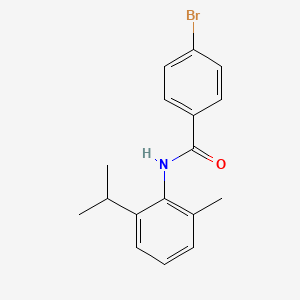
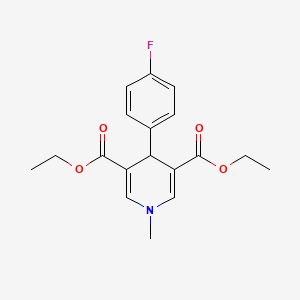
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
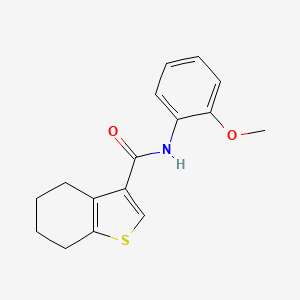
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)